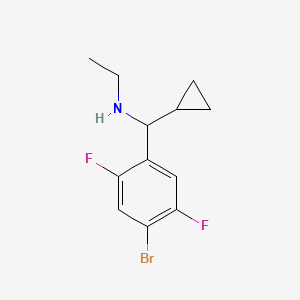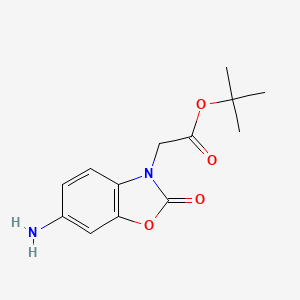
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methyl-1,3-diketone can be used.
Amination: The pyrazole ring is then aminated to introduce the amino group at the 3-position.
Attachment of the Butanamide Moiety: The final step involves the reaction of the aminated pyrazole with N,N-dimethylbutanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylbutanamide: Lacks the methyl group at the 4-position of the pyrazole ring.
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-diethylbutanamide: Has ethyl groups instead of methyl groups on the butanamide moiety.
Uniqueness
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide is unique due to the presence of both the amino group and the methyl group on the pyrazole ring, as well as the N,N-dimethylbutanamide moiety. These structural features can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
4-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-8-7-14(12-10(8)11)6-4-5-9(15)13(2)3/h7H,4-6H2,1-3H3,(H2,11,12) |
Clé InChI |
IMHSOJQBMRBOIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CCCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)





